13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
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Overview
Description
13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Scientific Research Applications
13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can interact with biological macromolecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with significant energetic and thermal stability.
1,3,4-Thiadiazole derivatives: These compounds share similar antimicrobial properties and synthetic routes.
The uniqueness of 13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[740
Properties
Molecular Formula |
C19H17N5O2S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C19H17N5O2S2/c1-9-5-11(7-26-2)13-15-16(28-19(13)21-9)18(25)23-17(22-15)12-6-20-24-14(12)10-3-4-27-8-10/h3-6,8,17,22H,7H2,1-2H3,(H,20,24)(H,23,25) |
InChI Key |
OVIGZYZWFHIVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=C(NN=C4)C5=CSC=C5)SC2=N1)COC |
Origin of Product |
United States |
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